6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of interest due to their potential biological activities. A novel method for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives was developed using a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation. This method efficiently produces polysubstituted compounds from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides, yielding good results . Additionally, a systematic approach for synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .
Molecular Structure Analysis
The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been thoroughly investigated using single-crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its structure is characterized by intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Furthermore, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography, and their intermolecular contacts were analyzed through Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives are crucial for their potential as tyrosyl-tRNA synthetase inhibitors. The condensation and alkylation reactions are key steps in the synthesis process, which lead to the formation of various derivatives with potential biological activity . The synthesized compounds were characterized by NMR spectroscopy, and their binding affinities were determined through molecular docking studies, revealing that some derivatives exhibit significant binding affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the density and cell parameters of these compounds . Additionally, the synthesized 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives were characterized by various spectroscopic techniques and evaluated for their antiglycation, antioxidant, and β-glucuronidase inhibition potential. The results from these studies, along with molecular docking, suggest that these derivatives have significant biological activities .
Scientific Research Applications
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- A series of imidazo[4,5-b]pyridines was synthesized and evaluated for their ability to inhibit Baker’s yeast α-glucosidase enzyme .
- The IC50 values for all compounds were in the range of 13.5–93.7 µM with a 2,4-dihydroxy-substituted analog displaying the most potent activity potential .
- Findings suggested that compounds having hydroxyl groups at ortho and para positions are able to inhibit α-glucosidase enzyme efficiently .
properties
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRLTJPUNUZRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365640 | |
Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
148038-83-9 | |
Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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